Enhanced Hydrogen Bonding Capacity for Improved Solubility and Binding
Compared to the unsubstituted core structure 1-oxaspiro[4.4]non-3-en-2-one, the 6-hydroxy derivative has a quantifiably higher hydrogen bonding capacity. The target compound has 1 hydrogen bond donor and 3 acceptors, whereas the comparator has 0 donors and 2 acceptors [1][2]. This directly translates to a lower predicted partition coefficient (XLogP3-AA of 0.3) compared to the more lipophilic analog (XLogP3-AA of ~1.2 for 1-oxaspiro[4.4]non-3-en-2-one) [1][2].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 1 Donor, 3 Acceptors |
| Comparator Or Baseline | 1-oxaspiro[4.4]non-3-en-2-one (0 Donor, 2 Acceptors) |
| Quantified Difference | +1 Donor, +1 Acceptor |
| Conditions | Computed properties from PubChem (Cactvs and XLogP3 algorithms). |
Why This Matters
Increased hydrogen bonding capacity is a key predictor of improved aqueous solubility and reduced lipophilicity, which are critical for bioavailability and formulation in pharmaceutical research [3].
- [1] PubChem. 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one. Compound Summary for CID 45098398. View Source
- [2] PubChem. 1-Oxaspiro[4.4]non-3-en-2-one. Compound Summary for CID 444632. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
